molecular formula C11H11F4N B8164821 N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline

N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline

Cat. No.: B8164821
M. Wt: 233.20 g/mol
InChI Key: CXHPVWVWGDUTEH-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with a cyclopropylmethyl group, a fluorine atom, and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline typically involves the nucleophilic aromatic substitution of a halogenated arene with an amine. This reaction pathway often requires high temperatures and pressures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol under mild conditions . This hydrogen autotransfer procedure is practical and efficient, producing N-methylanilines with high selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hexafluoroisopropanol (HFIP) as a solvent, which establishes a hydrogen bonding network with the aniline and trifluoromethyl reagent, altering reactivity and selectivity . Other reagents include trifluoroacetic anhydride (TFAA) for derivatization and various transition metal catalysts for facilitating reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated aromatic compounds, nitroanilines, and substituted anilines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl and cyclopropylmethyl groups. These groups can influence the compound’s reactivity and binding affinity to specific targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated aromatic amines, such as:

  • N-(Cyclopropylmethyl)-4-(trifluoromethyl)aniline
  • Trifluoromethylated aromatic and alkyl compounds
  • Trifluoromethylketones

Uniqueness

N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is unique due to the presence of both a cyclopropylmethyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific scientific research applications .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4N/c12-8-3-4-10(16-6-7-1-2-7)9(5-8)11(13,14)15/h3-5,7,16H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHPVWVWGDUTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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